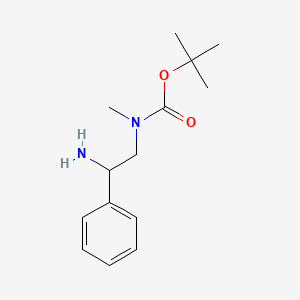
Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an intermediate in the synthesis of Enzalutamide , a medication used in the treatment of prostate cancer. It is synthesized through a series of chemical reactions involving various reagents and catalysts .
Synthesis Analysis
The synthesis of this compound involves the condensation of 2-(3-Fluoro-4-methylcarbamoyl-phenylamino)-2-methyl-propionic acid methylester with 2-(trifluoromethyl)-4-isothiocyanato benzonitrile . This process requires higher temperatures, around 83-84°C . The use of 2-acetyl cyclohexanone as a ligand in DMF in the coupling reactions leads to the formation of unwanted reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and coupling reactions . These reactions involve the formation of new bonds and the breaking of old ones, leading to the formation of the desired product.Applications De Recherche Scientifique
Nanotechnology: Surface Functionalization
In nanotechnology, the compound can be used to functionalize the surface of nanoparticles. This modification can improve the solubility, stability, and bioavailability of nanoparticles for various applications, including medical imaging and diagnostics.
Each application area leverages the unique chemical structure of Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate, demonstrating its versatility in scientific research. While the search did not yield specific studies on this compound, the applications mentioned are based on the functional groups present in its structure and their common uses in related fields .
Mécanisme D'action
Target of action
The compound contains a fluoro-phenylamino group, which is often found in pharmaceuticals and could interact with various biological targets. Without specific studies, it’s hard to identify the exact targets and their roles .
Mode of action
The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor or activator. If the target is a receptor, the compound might act as an agonist or antagonist .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways might be affected. Compounds with similar structures are often involved in pathways related to signal transduction, metabolism, or cell cycle regulation .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. For example, the presence of a methyl group might influence the compound’s lipophilicity and therefore its absorption and distribution .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action. They could range from changes in enzyme activity or signal transduction to effects on cell growth or differentiation .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .
Orientations Futures
The future directions in the research and application of this compound could involve optimizing its synthesis process to increase yield and purity, and minimize the formation of unwanted reactions . Additionally, its role in the synthesis of other therapeutically relevant compounds could also be explored.
Propriétés
IUPAC Name |
ethyl 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-5-20-13(19)14(2,3)17-9-6-7-10(11(15)8-9)12(18)16-4/h6-8,17H,5H2,1-4H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQUYIPPBGFGPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)NC1=CC(=C(C=C1)C(=O)NC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)



![Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B572882.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B572883.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B572884.png)



![1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572889.png)


